molecular formula C18H21NO3 B122789 ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate CAS No. 100678-82-8

ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate

Cat. No.: B122789
CAS No.: 100678-82-8
M. Wt: 299.4 g/mol
InChI Key: LEAUHTMORLZYBA-ZWKOTPCHSA-N
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Description

Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate typically involves the reaction of ethyl bromoacetate with (1S,2R)-2-hydroxy-1,2-diphenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate can be compared with other similar chiral compounds, such as:

    (1R,2S)-N-Boc-vinyl-ACCA ethyl ester: Another chiral intermediate used in the synthesis of pharmaceutical compounds.

    (2R,3S)-ethyl 2-chloro-3-hydroxybutanoate: A chiral intermediate used in the synthesis of anticholesterol drugs.

The uniqueness of this compound lies in its specific stereochemistry and the resulting reactivity and biological activity, which can be tailored for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAUHTMORLZYBA-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of trans-stilbene oxide (6.48 g, 0.033 mol), and glycine ethyl ester (6.15 g, 0.0598 mol) was heated at 120° for 22 hours. The mixture was triturated with ether and filtered to remove some insoluble materials. The filtrate was concentrated to yield 6.83 g (69.1%) of oil which solidified into a waxy solid upon cooling. The compound was purified and characterized as the hydrochloride salt, mp 185°-187° C. (absolute ethanolisopropyl ether) [reported mp 167°, Can. J. Chem. 45, 2865 (1967)].
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Yield
69.1%

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